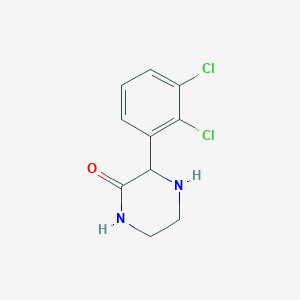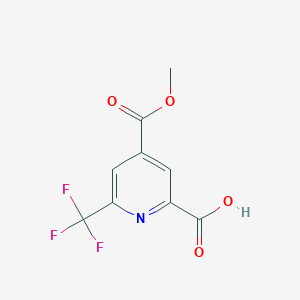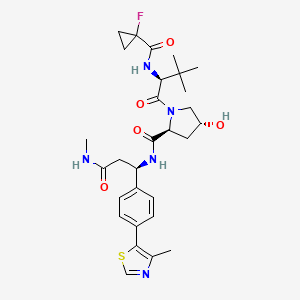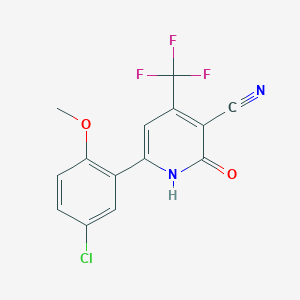
6-(5-Chloro-2-methoxyphenyl)-4-trifluoromethyl-2-hydroxypyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Chloro-2-methoxyphenyl)-4-trifluoromethyl-2-hydroxypyridine-3-carbonitrile is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a hydroxypyridine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-methoxyphenyl)-4-trifluoromethyl-2-hydroxypyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloronicotinic acid and 5-chloro-2-methoxybenzaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Hydroxylation and Cyanation: The hydroxyl group can be introduced through a hydroxylation reaction, and the nitrile group can be added via a cyanation reaction using reagents like sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-methoxyphenyl)-4-trifluoromethyl-2-hydroxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
6-(5-Chloro-2-methoxyphenyl)-4-trifluoromethyl-2-hydroxypyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)-4-trifluoromethyl-2-hydroxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol
- Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates
- N-(5-Chloro-2-hydroxy-phenyl)-acetamide
Uniqueness
6-(5-Chloro-2-methoxyphenyl)-4-trifluoromethyl-2-hydroxypyridine-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H8ClF3N2O2 |
|---|---|
Molecular Weight |
328.67 g/mol |
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8ClF3N2O2/c1-22-12-3-2-7(15)4-8(12)11-5-10(14(16,17)18)9(6-19)13(21)20-11/h2-5H,1H3,(H,20,21) |
InChI Key |
LOXFAUGKDQYDFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


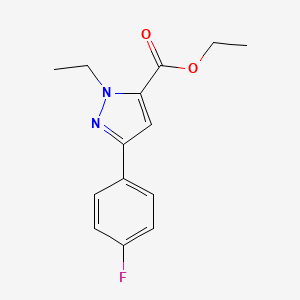
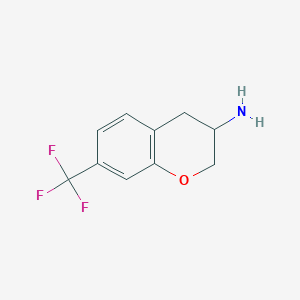

![1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidino]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14861429.png)
![1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine](/img/structure/B14861430.png)
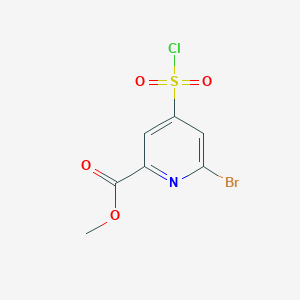
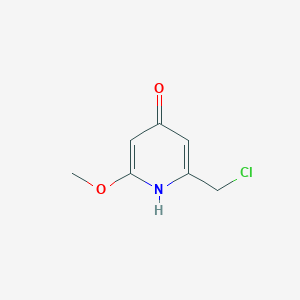
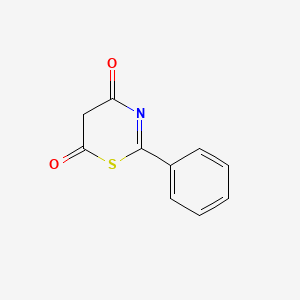
![4-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14861458.png)
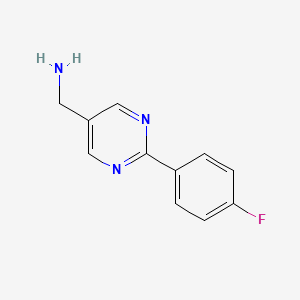
![2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one](/img/structure/B14861472.png)
